![molecular formula C15H17Cl2N3O2S2 B11172452 2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11172452.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of dichlorophenyl, thiadiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can also improve the control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or nitric acid for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiadiazole or dichlorophenyl rings .
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-methyl-1-propanamine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
- N-(2,6-Dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
What sets 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17Cl2N3O2S2/c1-2-22-6-5-14-19-20-15(24-14)18-13(21)9-23-8-10-3-4-11(16)12(17)7-10/h3-4,7H,2,5-6,8-9H2,1H3,(H,18,20,21) |
InChI Key |
JBQVUEDWEFKAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


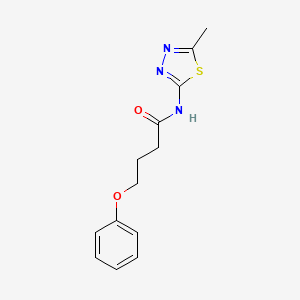
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B11172389.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11172395.png)
![2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide](/img/structure/B11172398.png)
![2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11172405.png)
![3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11172406.png)
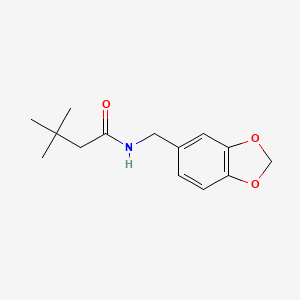
![Ethyl 2-({[3-(dimethylamino)phenyl]carbonyl}amino)benzoate](/img/structure/B11172417.png)
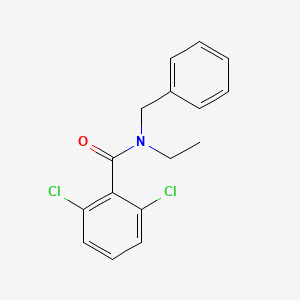
![3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172432.png)
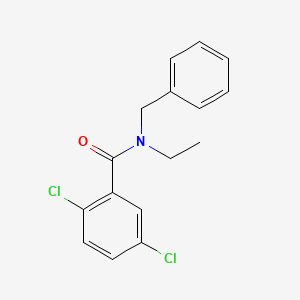
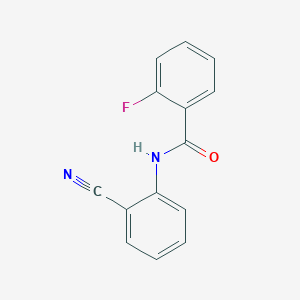

![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B11172468.png)
